Cas no 2091757-47-8 (2-(methoxymethoxy)benzene-1-sulfonyl chloride)

2-(methoxymethoxy)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- Benzenesulfonyl chloride, 2-(methoxymethoxy)-
- 2-(methoxymethoxy)benzene-1-sulfonyl chloride
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- MDL: MFCD32858830
- インチ: 1S/C8H9ClO4S/c1-12-6-13-7-4-2-3-5-8(7)14(9,10)11/h2-5H,6H2,1H3
- InChIKey: KOFGLHYHJGAJPL-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=CC=C1OCOC
2-(methoxymethoxy)benzene-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310926-0.1g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95.0% | 0.1g |
$241.0 | 2025-03-19 | |
Enamine | EN300-310926-10.0g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
1PlusChem | 1P02AGDQ-5g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95% | 5g |
$2569.00 | 2023-12-19 | |
1PlusChem | 1P02AGDQ-250mg |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95% | 250mg |
$491.00 | 2023-12-19 | |
1PlusChem | 1P02AGDQ-2.5g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95% | 2.5g |
$1756.00 | 2023-12-19 | |
Enamine | EN300-310926-0.25g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95.0% | 0.25g |
$347.0 | 2025-03-19 | |
Enamine | EN300-310926-1.0g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-310926-2.5g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-310926-0.5g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 95.0% | 0.5g |
$546.0 | 2025-03-19 | |
Enamine | EN300-310926-5g |
2-(methoxymethoxy)benzene-1-sulfonyl chloride |
2091757-47-8 | 5g |
$3147.0 | 2023-09-05 |
2-(methoxymethoxy)benzene-1-sulfonyl chloride 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
2-(methoxymethoxy)benzene-1-sulfonyl chlorideに関する追加情報
2-(Methoxymethoxy)benzene-1-sulfonyl chloride: A Comprehensive Overview
The compound with CAS No. 2091757-47-8, commonly referred to as 2-(methoxymethoxy)benzene-1-sulfonyl chloride, is a significant molecule in the field of organic chemistry. This compound is a derivative of benzene sulfonyl chloride, with a unique substitution pattern that includes a methoxymethoxy group at the 2-position. The methoxymethoxy group, also known as a methyl ether group, introduces interesting electronic and steric effects that influence the compound's reactivity and applications.
Recent studies have highlighted the importance of benzene sulfonyl chlorides in various chemical transformations. These compounds are widely used as sulfonylating agents in organic synthesis, particularly in the preparation of sulfonamides and sulfonates. The presence of the methoxymethoxy group in this compound adds a layer of complexity, making it a valuable tool in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to synthesize novel antibiotics and antiviral agents by leveraging its reactivity under specific reaction conditions.
The synthesis of 2-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves a multi-step process, starting from the preparation of the corresponding benzene sulfonic acid derivative. The introduction of the methoxymethoxy group is achieved through nucleophilic substitution or coupling reactions, depending on the starting material. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the compound more accessible for large-scale production.
In terms of applications, this compound has found significant use in pharmaceutical research. Its ability to act as a reactive intermediate in peptide synthesis has been extensively explored. For example, researchers have employed this compound to construct complex peptide libraries, which are essential for drug discovery efforts. Additionally, its role as a protecting group in carbohydrate chemistry has been well-documented, further expanding its utility in modern organic synthesis.
[Read More] about the latest developments in benzene sulfonyl chloride derivatives and their applications.2091757-47-8 (2-(methoxymethoxy)benzene-1-sulfonyl chloride) 関連製品
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